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molecular formula C18H9N Na2O8S2(principal component)<br>C18H11NO2 B133950 Quinoline Yellow CAS No. 8003-22-3

Quinoline Yellow

Cat. No. B133950
M. Wt: 273.3 g/mol
InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N
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Patent
US07147704B2

Procedure details

For example, the benzoic acid and the phthalic anhydride of the formula (5) are heated and molten at a temperature of at least 130° C. and then the quinaldine is added. In this reaction, the quinaldine and the phthalic anhydride are generally used in a molar ratio of from 1:1 to 1:5. Further, the quinaldine and the benzoic acid are generally used in a molar ratio of from 1:2 to 1:20. The molar ratio between the quinaldine and the benzoic acid can be increased or decreased according to the stirring state of the reaction mixture. After the raw materials are molten, the mixture is heated to 150 to 180° C. and stirred for 3 to 8 hours. In this case, it is possible to determine the termination point of the reaction by carrying out component analysis of the reaction mixture according to a high performance liquid chromatograph or other methods. After the termination of the reaction, the reaction mixture is cooled to 130 to 150° C. The cooled mixture is diluted with water as required. Then, an alkali aqueous solution such as an aqueous solution of 5 to 20% by weight of sodium hydroxide or potassium hydroxide is added. The benzoic acid is converted into a water-soluble alkali metal salt by the above operation, and the water-soluble alkali metal salt can be separated from a generated quinophthalone compound by means of filtration. Then, washing is carried out with water, followed by drying, whereby the quinophthalone compound which is used for forming the quinophthalone residue of the formula (4) can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
[Compound]
Name
raw materials
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0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
Reaction Step Three
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Reaction Step Five
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solvent
Reaction Step Six
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[Compound]
Name
( 5 )
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reactant
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reactant
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Identifiers

REACTION_CXSMILES
C(O)(=O)C1C=CC=CC=1.[C:10]1(=[O:20])[O:15][C:13](=O)[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.[N:21]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][C:22]=1[CH3:23].[OH-].[Na+].[OH-].[K+]>O>[CH:28]1[CH:27]=[C:26]2[CH:25]=[CH:24][C:22]([CH:23]3[C:10](=[O:20])[C:11]4[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:13]3=[O:15])=[N:21][C:31]2=[CH:30][CH:29]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
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0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Five
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solvent
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O
Step Six
Name
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solvent
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Step Seven
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Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Eight
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reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Nine
Name
( 5 )
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reactant
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Step Ten
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reactant
Smiles
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Smiles
N1=C(C)C=CC2=CC=CC=C12
Step Twelve
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Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Thirteen
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N1=C(C)C=CC2=CC=CC=C12
Step Fourteen
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reactant
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C(C1=CC=CC=C1)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 (± 15) °C
Stirring
Type
CUSTOM
Details
stirred for 3 to 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
molten at a temperature of at least 130° C.
CUSTOM
Type
CUSTOM
Details
In this reaction
CUSTOM
Type
CUSTOM
Details
the termination point of the reaction
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 130 to 150° C
CUSTOM
Type
CUSTOM
Details
the water-soluble alkali metal salt can be separated from a generated quinophthalone compound by means of filtration
WASH
Type
WASH
Details
Then, washing
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
5.5 (± 2.5) h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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